molecular formula C18H16N4O2 B1342472 Methyl 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoate CAS No. 849235-67-2

Methyl 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoate

Cat. No.: B1342472
CAS No.: 849235-67-2
M. Wt: 320.3 g/mol
InChI Key: DLQTWNZHCZSRAQ-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of pyrimidine-based benzoate derivatives represents a significant milestone in the evolution of heterocyclic chemistry, with origins tracing back to the fundamental understanding of pyrimidine synthesis established in the late 19th and early 20th centuries. The systematic exploration of pyrimidine derivatives gained momentum as researchers recognized the biological significance of these nitrogen-containing heterocycles in naturally occurring nucleotides and nucleic acids. The condensation methodologies that became foundational for pyrimidine synthesis involved the reaction of amidines, urea, thiourea, guanidine, or their derivatives with 1,3-bifunctional three-carbon fragments, establishing the basic framework for more complex derivatives.

The progression toward more sophisticated pyrimidine-benzoate conjugates emerged from the recognition that ester functionalities could enhance the physicochemical properties of heterocyclic compounds while providing synthetic handles for further molecular elaboration. Historical research demonstrated that pyrimidine derivatives exhibit diverse biological and pharmacological activities, including anticonvulsant, antibacterial, and antifungal properties, which motivated the development of more complex structural variants. The integration of benzoate ester moieties with pyrimidine cores represented a strategic approach to combine the biological relevance of pyrimidine systems with the synthetic versatility and potential bioavailability advantages offered by ester functionalities.

The evolution of synthetic methodologies for pyrimidine-based benzoate derivatives paralleled advances in understanding structure-activity relationships within heterocyclic systems. Early synthetic approaches utilized conventional heating methods and stoichiometric reagents, but modern developments have incorporated microwave-assisted synthesis, solvent-free conditions, and catalytic processes to improve efficiency and selectivity. These methodological advances have enabled the preparation of increasingly complex pyrimidine-benzoate conjugates with precise control over regiochemistry and stereochemistry.

Significance in Organic Chemistry

Pyrimidine-based benzoate derivatives occupy a position of considerable importance within organic chemistry due to their unique structural features and chemical reactivity patterns. The significance of these compounds stems from their ability to serve as versatile synthetic intermediates while simultaneously exhibiting distinct physicochemical properties that differentiate them from simpler heterocyclic systems. The pyrimidine ring system provides multiple sites for chemical modification and functionalization, allowing for systematic structural variations that can be correlated with changes in chemical and biological properties.

The benzoate ester functionality within these derivatives contributes significantly to their chemical versatility by providing opportunities for hydrolytic transformations, transesterification reactions, and nucleophilic substitution processes. This ester group also influences the overall molecular polarity and solubility characteristics, potentially affecting the compound's behavior in various chemical and biological environments. The combination of the electron-deficient pyrimidine ring with the electron-rich benzoate moiety creates an electronic architecture that can participate in diverse intermolecular interactions and chemical transformations.

The structural complexity of compounds like Methyl 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoate demonstrates the sophisticated level of molecular design achievable through modern synthetic chemistry. These multi-heterocyclic systems provide researchers with platforms for investigating fundamental questions about aromatic chemistry, nitrogen heterocycle reactivity, and the effects of structural modification on molecular properties. The presence of multiple nitrogen atoms in different chemical environments within a single molecule offers unique opportunities for studying coordination chemistry, hydrogen bonding patterns, and electronic effects.

Structural Classification and Nomenclature

The structural classification of pyrimidine-based benzoate derivatives follows systematic nomenclature principles established by the International Union of Pure and Applied Chemistry, with specific attention to the hierarchical identification of heterocyclic components and their connectivity patterns. This compound exemplifies the complexity inherent in naming multi-heterocyclic compounds, where the systematic name must accurately convey the structural relationships between the pyridine ring, pyrimidine core, amino linker, methylene bridge, and benzoate ester functionality.

The nomenclature system for this class of compounds begins with identification of the parent benzoate structure, followed by systematic description of the substituents according to their position and chemical nature. The methyl ester designation indicates the alkyl component of the benzoate functionality, while the positional numbering system accurately locates the attachment point of the complex heterocyclic substituent. The amino linkage connecting the pyrimidine system to the benzoate core requires specific nomenclature conventions to clearly indicate the bridging functionality and its positional relationships.

Structural Component Nomenclature Element Chemical Significance
Pyridine Ring 3-pyridinyl Six-membered aromatic heterocycle with nitrogen in position 3
Pyrimidine Core 2-pyrimidinyl Six-membered diazine with nitrogens in positions 1 and 3
Amino Bridge amino Primary amine functionality providing connectivity
Methylene Linker methyl Single carbon bridge between heterocycle and benzoate
Benzoate Ester methyl benzoate Aromatic carboxylic acid methyl ester

The systematic classification of these derivatives also considers their position within the broader context of heterocyclic chemistry, where they represent examples of fused and linked heterocyclic systems. The structural relationships between different heterocyclic components can be categorized as either directly fused, where rings share common bonds, or linked through bridging groups, as observed in this compound. This classification system aids in predicting chemical reactivity patterns and potential synthetic transformations based on known behaviors of related heterocyclic systems.

Molecular Identity and Registration

The molecular identity of this compound is definitively established through its unique Chemical Abstracts Service registry number 849235-67-2, which provides an unambiguous identifier for this specific chemical entity. This registration system ensures precise identification and differentiation from closely related structural analogs that may differ only in substitution patterns or connectivity arrangements. The compound's molecular formula of C18H16N4O2 reflects the precise atomic composition, indicating the presence of 18 carbon atoms, 16 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms.

The molecular weight of 320.34-320.35 grams per mole provides a fundamental physical property that aids in analytical characterization and synthetic planning. This molecular weight value, combined with the elemental composition, enables researchers to perform accurate stoichiometric calculations and predict the compound's behavior in various analytical techniques such as mass spectrometry and elemental analysis. The precise molecular weight also facilitates the development of quantitative analytical methods for determining compound purity and concentration in complex mixtures.

Property Value Source
Chemical Abstracts Service Number 849235-67-2
Molecular Formula C18H16N4O2
Molecular Weight 320.34-320.35 g/mol
PubChem Registration Available in chemical databases

The registration of this compound in major chemical databases ensures its accessibility for computational studies, literature searches, and collaborative research efforts. Database entries typically include structural representations, physicochemical property predictions, and links to relevant literature citations, creating a comprehensive information resource for researchers working with this compound. The standardized molecular representations facilitate computational chemistry studies and enable the use of cheminformatics tools for property prediction and structural analysis.

The unique molecular identity of this compound distinguishes it from related compounds such as Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate, which carries the registry number 917392-54-2 and differs in the connectivity pattern of the heterocyclic substituent. This distinction emphasizes the importance of precise structural identification and the role of registry systems in maintaining scientific accuracy and reproducibility in chemical research.

Properties

IUPAC Name

methyl 4-[[(4-pyridin-3-ylpyrimidin-2-yl)amino]methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c1-24-17(23)14-6-4-13(5-7-14)11-21-18-20-10-8-16(22-18)15-3-2-9-19-12-15/h2-10,12H,11H2,1H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQTWNZHCZSRAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CNC2=NC=CC(=N2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849235-67-2
Record name methyl 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoate
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Preparation Methods

General Synthetic Strategy

The synthesis generally involves:

  • Formation of the pyrimidinyl-pyridinyl amino moiety via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution.
  • Coupling this intermediate with a methyl 4-methyl-3-aminobenzoate derivative.
  • Subsequent functional group transformations including esterification, protection/deprotection, and hydrolysis steps.

Detailed Synthetic Routes

Step Description Reagents/Conditions Yield & Notes
1 Formation of 2-chloro-4-(pyridin-3-yl)pyrimidine intermediate Starting from 2,4-dichloropyrimidine and pyridin-3-yl boronic acid via Suzuki coupling catalyzed by Pd species (e.g., PdChdppf) High yield; palladium-catalyzed Suzuki reaction is key for C-C bond formation
2 Nucleophilic substitution with methyl 3-amino-4-methylbenzoate Reaction of 2-chloro-4-(pyridin-3-yl)pyrimidine with methyl 3-amino-4-methylbenzoate in solvents like tert-butanol, methanol, or ethanol; bases such as potassium tert-butoxide or sodium methoxide used Reaction conditions optimized to prevent transesterification; solvent choice affects yield and purity
3 Formation of methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate Condensation under reflux with bases, sometimes using sodium hydroxide in 1-butanol or ethanol Yields around 60-83% reported; reaction times vary from 12 to 68 hours depending on conditions
4 Protection and deprotection steps Boc-protection of amine groups using conventional reagents; deprotection with trifluoroacetic acid Protecting groups improve handling and purity; one-pot Curtius rearrangement used for carbamate formation with DPPA and triethylamine
5 Hydrolysis of ester to acid (if needed) Hydrolysis at ambient to reflux temperature in solvents like ethanol or water Hydrolysis conditions optimized for yield and purity; reflux preferred for complete conversion

Representative Reaction Conditions and Yields

Reaction Step Solvent Base Temperature Time Yield (%) Notes
Suzuki coupling Dioxane/water Pd catalyst 80-100 °C 12-24 h High (>85%) PdChdppf catalyst commonly used
Amino substitution tert-Butanol, MeOH, EtOH KOtBu, NaOMe, NaOEt Reflux 12-20 h 60-83% Solvent choice critical to avoid transesterification
Condensation with 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one 1-Butanol NaOH Reflux (120-125 °C) 12 h 83% Reaction monitored by HPLC/NMR
Boc protection Conventional (e.g., Boc2O) Base (e.g., triethylamine) Room temp 2-4 h High Protects amine for further transformations
Hydrolysis Ethanol/water NaOH or HCl Reflux 12-68 h Moderate to high Hydrolysis to acid intermediate for further use

Research Findings and Optimization Notes

  • Solvent Effects: Use of tert-butanol as solvent reduces transesterification side reactions compared to methanol or ethanol, improving product purity.
  • Base Selection: Potassium tert-butoxide and sodium methoxide are effective bases for nucleophilic substitution; in situ generation of bases can be employed for cost efficiency.
  • One-Pot Curtius Rearrangement: Use of diphenylphosphoryl azide (DPPA) and triethylamine in toluene/t-butanol mixture allows efficient carbamate formation with better yield and purity than isolating intermediates.
  • Reaction Monitoring: HPLC and NMR are standard analytical methods to monitor reaction progress and confirm completion, especially for condensation and hydrolysis steps.
  • Yield Improvement: Modified conditions from literature (e.g., Zhongguo Yiyao Gongye Zazhi, 2009) have been adapted to improve yields and scalability.

Summary Table of Key Preparation Methods

Method Key Reagents Solvent Temperature Time Yield Advantages References
Suzuki Coupling 2,4-dichloropyrimidine, pyridin-3-yl boronic acid, Pd catalyst Dioxane/water 80-100 °C 12-24 h >85% Efficient C-C bond formation
Amino Substitution 2-chloro-4-(pyridin-3-yl)pyrimidine, methyl 3-amino-4-methylbenzoate tert-butanol, MeOH, EtOH Reflux 12-20 h 60-83% Avoids transesterification
Condensation 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one, NaOH 1-Butanol Reflux (120-125 °C) 12 h 83% High yield, monitored by HPLC
Boc Protection Boc2O, triethylamine Conventional solvents RT 2-4 h High Protects amine for further steps
Hydrolysis NaOH or HCl Ethanol/water Reflux 12-68 h Moderate to high Converts ester to acid intermediate

Chemical Reactions Analysis

Buchwald-Hartwig Amination

The compound is synthesized via a palladium-catalyzed coupling reaction between methyl 3-bromo-4-methylbenzoate and 4-(pyridin-3-yl)pyrimidin-2-amine. Key conditions include:

  • Catalyst : BrettPhos precatalyst (palladium-based)
  • Base : Cs₂CO₃
  • Solvent : Dioxane
  • Temperature : 120°C
  • Yield : 81% .

The reaction proceeds under nitrogen atmosphere, ensuring oxidative stability. This step forms the critical C–N bond between the benzoate and pyrimidine-pyridine systems.

Cyclization Reactions

Intermediate steps in related compounds involve cyclization under basic conditions:

  • Reactants : 3-[(aminoiminomethyl)amino]-4-methyl-benzoic acid methyl ester and 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one
  • Solvent : 1-Butanol
  • Base : NaOH
  • Temperature : Reflux (120–125°C)
  • pH : 8–9 .
    This generates the pyrimidine ring via intramolecular condensation, critical for final product assembly.

Ester Hydrolysis

The methyl ester group undergoes hydrolysis to yield carboxylic acid derivatives:

  • Conditions : NaOH in aqueous medium, followed by HCl acidification .
  • Product : 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid, a precursor for kinase inhibitors like Nilotinib .
Reaction Reagents/Conditions Product Yield Reference
Ester hydrolysisNaOH (aq.), HCl, reflux4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid85%

Substitution Reactions

The pyrimidine and pyridine rings exhibit electrophilic substitution potential:

  • Pyrimidine Ring : Reacts with electrophiles (e.g., halogens) at the 5-position due to electron-deficient nature.
  • Pyridine Ring : Nitration or sulfonation at meta/para positions, though specific examples require further experimental validation.

The amino-methyl bridge may participate in:

  • Alkylation : Reaction with alkyl halides under basic conditions.
  • Acylation : Formation of amides using acyl chlorides or anhydrides.

Reaction Conditions and Catalysts

Reaction Type Catalyst/Solvent Temperature pH Time Reference
Buchwald-HartwigPd/BrettPhos, dioxane120°C1.5 h
CyclizationNaOH, 1-butanol120–125°C8–98–9 h
HydrolysisNaOH/HCl, H₂O/1-butanolRefluxAcidic12 h

Stability and Reactivity Considerations

Scientific Research Applications

Methyl 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ester linkage and the potential for diverse chemical modifications, making it a versatile compound for various research applications.

Biological Activity

Methyl 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoate (CAS No. 917392-54-2) is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This compound is structurally related to various kinase inhibitors, notably Nilotinib, which is used in the treatment of certain types of cancer. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure that includes a benzoate moiety linked to a pyrimidine and pyridine derivative. Its molecular formula is C18H16N4O2C_{18}H_{16}N_{4}O_{2}, with a molecular weight of 320.35 g/mol. The compound is typically stored in a dark and dry environment at room temperature to maintain its stability.

PropertyValue
Molecular FormulaC₁₈H₁₆N₄O₂
Molecular Weight320.35 g/mol
CAS Number917392-54-2
Storage ConditionsDark, dry, room temperature

This compound acts primarily as a tyrosine kinase inhibitor . Tyrosine kinases play crucial roles in various cellular processes, including proliferation and survival pathways in cancer cells. By inhibiting these kinases, the compound can potentially disrupt cancer cell signaling pathways.

In Vitro and In Vivo Studies

  • In Vitro Studies :
    • Research indicates that this compound exhibits significant inhibitory activity against several cancer cell lines. For instance, studies have shown that it effectively reduces cell viability in leukemia cell lines by inducing apoptosis and inhibiting cell cycle progression.
    • The compound's effectiveness is often compared to established kinase inhibitors like Imatinib and Nilotinib, demonstrating comparable or enhanced potency against certain targets.
  • In Vivo Studies :
    • Animal model studies have demonstrated that administration of this compound results in tumor regression in xenograft models of leukemia. These studies highlight the compound's potential as an effective therapeutic agent.

Case Studies

Case Study 1: Efficacy in Leukemia Models
A study conducted on xenograft models of chronic myeloid leukemia (CML) showed that this compound significantly reduced tumor size compared to control groups. The mechanism was attributed to its ability to inhibit BCR/ABL tyrosine kinase activity.

Case Study 2: Safety Profile Assessment
In safety assessments, the compound exhibited low toxicity levels in animal models at therapeutic doses, suggesting a favorable safety profile for further development.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoate, and how is reductive alkylation optimized in its preparation?

  • Methodological Answer : A key synthetic approach involves reductive alkylation between methyl 4-formylbenzoate and a pyrimidine-amine precursor (e.g., 4-methyl-N3-(4-pyridin-3-ylpyrimidin-2-yl)benzene-1,3-diamine) using NaBH₄ in acetic acid and a benzene-ethanol solvent mixture. Optimization includes controlling stoichiometry (1:1 molar ratio of aldehyde to amine), reaction temperature (ambient to 50°C), and excess reducing agent (2 mmol NaBH₄ per 1 mmol substrate) to minimize byproducts . Alternative routes may employ methyl 4-bromo-3-methylbenzoate intermediates for coupling with pyridinylpyrimidine amines under Pd-catalyzed conditions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the methyl ester group (δ ~3.8–3.9 ppm for OCH₃), pyridinylpyrimidine aromatic protons, and the aminomethyl linker (δ ~4.2–4.5 ppm for –CH₂–NH–) .
  • HPLC-MS : Reverse-phase HPLC with C18 columns and ESI-MS (positive mode) can verify purity (>95%) and molecular weight (theoretical m/z: 320.35) .
  • FT-IR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~3300 cm⁻¹ (N–H stretch) confirm functional groups .

Q. What are the recommended storage and handling protocols for this compound?

  • Methodological Answer : Store at +5°C in airtight, light-protected containers to prevent hydrolysis of the ester group or oxidation of the aminomethyl linker. Use inert atmospheres (N₂ or Ar) for long-term storage. Solubility in DMSO or ethanol (10–20 mg/mL) allows for aliquoting to avoid freeze-thaw cycles .

Advanced Research Questions

Q. How does the structural motif of this compound relate to tyrosine kinase inhibitors like Imatinib?

  • Methodological Answer : The compound shares the [4-(pyridin-3-yl)pyrimidin-2-yl]amino pharmacophore critical for ATP-binding site inhibition in tyrosine kinases (e.g., BCR-ABL in Imatinib). Differences include the absence of a 4-methylpiperazinylmethyl group and benzamide moiety, making it a potential intermediate or impurity in kinase inhibitor synthesis. Comparative molecular docking studies can elucidate binding affinity variations .

Q. What computational strategies are employed to predict its biological activity and metabolic stability?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (PDB: 1IEP for BCR-ABL). Focus on hydrogen bonding with pyrimidine N1 and pyridine N .
  • ADMET Prediction : Tools like SwissADME calculate logP (~4.38) and pKa (acidic: ~3.7; basic: ~8.1) to assess bioavailability and blood-brain barrier penetration .
  • MD Simulations : Analyze conformational stability of the aminomethyl linker in aqueous solutions using GROMACS .

Q. How can reaction conditions be modified to enhance synthetic yield and purity?

  • Methodological Answer :

  • Solvent Optimization : Replace benzene-ethanol with THF/MeOH to improve solubility and reduce toxicity .
  • Catalysis : Introduce Pd(OAc)₂/Xantphos for Buchwald-Hartwig coupling of bromobenzoate derivatives with pyridinylpyrimidine amines (yield >85%) .
  • Workup : Use silica gel chromatography (eluent: EtOAc/hexane, 3:7) or preparative HPLC (C18, acetonitrile/water + 0.1% TFA) to isolate the product from imine byproducts .

Q. What analytical challenges arise in characterizing polymorphic forms or solvates of this compound?

  • Methodological Answer : Polymorphism analysis requires:

  • PXRD : Compare diffraction patterns (e.g., 2θ = 10.5°, 15.2°) to distinguish crystalline forms .
  • DSC/TGA : Identify melting points (observed range: 120–124°C) and solvent loss events in hydrates .
  • ssNMR : Resolve splitting of methyl ester peaks in anhydrous vs. solvated forms .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoate

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